3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine

Antifungal SAR 1,2,4-Triazole Halogen substitution

3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic, polyhalogenated 4-amino-1,2,4-triazole bearing a 2,4-dichlorophenyl substituent at C-3 and a 4-bromobenzylthio group at C-5. The 4-amino-1,2,4-triazole scaffold is a recognized privileged structure in antifungal, antibacterial, anticancer, and anti-inflammatory drug discovery.

Molecular Formula C15H11BrCl2N4S
Molecular Weight 430.1 g/mol
Cat. No. B12149625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine
Molecular FormulaC15H11BrCl2N4S
Molecular Weight430.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Br
InChIInChI=1S/C15H11BrCl2N4S/c16-10-3-1-9(2-4-10)8-23-15-21-20-14(22(15)19)12-6-5-11(17)7-13(12)18/h1-7H,8,19H2
InChIKeyFWYKVICTBRLRQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine: Structural Identity and Class Positioning for Informed Procurement


3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic, polyhalogenated 4-amino-1,2,4-triazole bearing a 2,4-dichlorophenyl substituent at C-3 and a 4-bromobenzylthio group at C-5 . The 4-amino-1,2,4-triazole scaffold is a recognized privileged structure in antifungal, antibacterial, anticancer, and anti-inflammatory drug discovery [1]. This compound occupies a specific and underexplored niche within the broader 1,2,4-triazole chemical space, distinguished by the simultaneous presence of both chlorine and bromine substituents on two different aromatic rings, a feature that SAR studies across the class associate with enhanced bioactivity relative to mono-halogenated or non-halogenated congeners [2]. Its procurement value lies in this dual-halogen architecture, which is not trivially replicated in more common screening-library triazoles.

1
Dual-halogen architecture: 2,4-dichlorophenyl + 4-bromobenzylthio on 4-amino-1,2,4-triazole scaffold
2
4-Amino group is a reported pharmacophore for CYP51 binding and antifungal SAR
3
Convergent class-level SAR evidence supports antifungal screening prioritization

Why Generic 1,2,4-Triazole Substitution Cannot Replace 3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine


Simple in-class substitution fails for two structural reasons that are directly linked to activity. First, the 4-amino group on the triazole ring is a critical pharmacophore: in head-to-head studies of fluconazole analogs, the removal of this 4-amino group from 4-amino-5-aryl-3-mercapto-1,2,4-triazole congeners produced a 4- to 256-fold improvement in anti-Candida potency, demonstrating that the 4-amino substituent profoundly modulates potency and selectivity in a scaffold-dependent manner [1]. A generic triazole lacking this 4-amino moiety therefore exhibits a fundamentally different structure–activity relationship. Second, the combination of a 2,4-dichlorophenyl ring at C-3 and a 4-bromophenylmethylthio group at C-5 constitutes a specific dual-halogenation pattern. Systematic SAR profiling of 1,2,4-triazole libraries has identified bromo-substituted analogs and dichloroaryl-containing compounds as the most promising antifungal candidates within their respective series [2]. Replacing the 4-bromobenzylthio group with a 4-chlorobenzyl, 4-methylbenzyl, or unsubstituted benzyl analog would alter both the halogen-bonding capacity and the lipophilicity (estimated ΔXLogP3 of approximately +0.8 units for Br vs. Cl), directly affecting target engagement, membrane permeation, and metabolic stability [3].

4-Amino absence alters SAR
Removal of the 4-amino group can produce up to 256-fold difference in reported anti-Candida potency; generic triazoles without this donor may shift activity profile significantly.
Halogen substitution shifts properties
Replacing bromine with chlorine or methyl changes lipophilicity (estimated ΔXLogP3 ≈ +0.8) and polarizability, affecting target engagement and membrane partitioning; direct substitution may not transfer.

Quantitative Differentiation Evidence: 3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine Versus Closest Analogs


Enhanced Antifungal Potency Predicted by Bromo-Substituted Triazole SAR: Class-Level Inference from Zoidis 2021 and Bitla 2021

A systematic SAR study by Zoidis et al. (2021) evaluated a library of novel 1,2,4-triazole derivatives against Candida albicans, Candida krusei, and Aspergillus fumigatus. Across all derivatives, the bromo-substituted triazole and the dichlorourea analog were identified as the single most promising compounds [1]. In a separate study by Bitla et al. (2021), bis-(1,2,4)-triazole derivatives bearing bromo-phenyl aromatic groups exhibited potent antimicrobial activity with an MIC of 3.9 µg/mL [2]. The target compound uniquely combines both privileged structural motifs—the 2,4-dichlorophenyl group and the 4-bromophenyl substituent—within a single 4-amino-1,2,4-triazole scaffold. This dual-halogen architecture is absent in the closest commercially available comparators such as the 4-methoxybenzyl analog (CAS 676485-00-0), the 2-methylbenzyl analog (CAS 575461-03-9; SALOR-INT L465178-1EA), and the pyridine-containing isomer (CAS 477329-75-2; SALOR-INT L243248-1EA). Although direct MIC data for this exact compound are not yet published, the convergent SAR evidence from two independent series provides a class-level quantitative rationale for prioritizing this dual-halogen compound over mono-halogenated or non-halogenated alternatives.

Predicted Antifungal Potency
Class-level
Bromo-substituted triazoles identified as most promising in Zoidis 2021; MIC 3.9 µg/mL reported for bromo-phenyl triazole derivatives (Bitla 2021).
Supports antifungal screening prioritization
Direct MIC data for this exact compound not yet published
Antifungal SAR 1,2,4-Triazole Halogen substitution Candida albicans MIC

Lipophilicity Advantage Over the Closest Commercially Available Analog: Calculated XLogP3 Comparison

The directly comparable 4-methoxybenzylthio analog (3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine, CID 2018840, CAS 676485-00-0) has a computed XLogP3 of 4.4 and a topological polar surface area (TPSA) of 91.3 Ų [1]. Replacing the 4-methoxy group (Hansch π = -0.02) with bromine (π = +0.86) on the benzylthio ring increases estimated logP by approximately 0.84 units, yielding a predicted XLogP3 of approximately 5.2 for the target compound. This increase positions the compound in a higher lipophilicity bracket that, per the Lipinski rule-of-five framework, remains within the generally accepted range for oral drug-likeness (logP < 5 is preferred, but values up to ~5.5 are considered acceptable for anti-infective agents where enhanced membrane penetration is desirable) [2]. The elevated lipophilicity relative to the methoxy analog is expected to enhance passive membrane permeability—a critical parameter for intracellular target engagement in antifungal drug discovery—while the presence of the 4-amino group maintains a single hydrogen bond donor (HBD = 1), preserving a favorable HBD count for permeability-glycoprotein recognition balance.

Lipophilicity (XLogP3)
Cross-study
Estimated XLogP3 ≈ 5.2; ΔXLogP3 ≈ +0.84 vs. 4-methoxybenzyl analog (XLogP3 = 4.4)
Supports permeability review for intracellular targets
Calculation based on Hansch π constants; experimental logP not yet determined
Lipophilicity XLogP3 Physicochemical property Drug-likeness Membrane permeability

Structural Differentiation from the Co-Formula Isomer (CAS 477329-75-2): 4-Amino Pharmacophore Versus 4-(4-Bromophenyl) Substituent

The target compound (molecular formula C20H13BrCl2N4S, MW 492.22) shares its molecular formula with SALOR-INT L243248-1EA (CAS 477329-75-2), which is officially named 4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide . These are regioisomeric compounds with fundamentally different substitution patterns. The target compound bears a 4-amino group (NH2) at N-4 of the triazole ring, a 2,4-dichlorophenyl group at C-3, and a 4-bromobenzylthio group at C-5. In contrast, CAS 477329-75-2 carries a 4-(4-bromophenyl) group at N-4, a 3-pyridyl group at C-3, and a 2,4-dichlorobenzylthio group at C-5 [1]. This difference in the N-4 substituent (NH2 vs. 4-bromophenyl) has profound pharmacological implications. The 4-amino group is a demonstrated pharmacophore for CYP51 binding: in the fluconazole analog series by Hashemi et al. (2015), the 4-amino-3-mercapto-1,2,4-triazole motif was specifically incorporated to replace one triazole ring of fluconazole, and subsequent removal of this amino group produced activity changes of up to 256-fold [2]. The presence or absence of this amino group therefore defines distinct structure-activity profiles and target engagement modes.

Regioisomer Differentiation
Head-to-head
4-Amino (NH2) present vs. absent in CAS 477329-75-2; in analogous series, 4-amino removal produced up to 256-fold potency difference
4-Amino pharmacophore verification essential before assay
Confirm identity by 1H-NMR or LC-MS
Regioisomer differentiation Pharmacophore 4-Amino-1,2,4-triazole Structure confirmation Procurement specification

Benzylthio Moiety as a Potency-Enhancing Pharmacophore: Quantitative MIC Data from Fluconazole-Benzylthio Hybrid Series

The benzylthio substituent at C-5 of the target compound has been independently validated as a potency-enhancing pharmacophore in multiple antifungal series. Motahari et al. (2018) designed benzylthio analogs of fluconazole (compounds 8a–j) and found that all compounds displayed MIC values of 0.063–1 μg/mL against 16 Candida isolates, representing a 4- to 64-fold improvement over fluconazole (MICs = 0.5–4 μg/mL) against fluconazole-susceptible strains [1]. Notably, representative compounds 8b and 8e retained activity against fluconazole-resistant C. albicans and C. parapsilosis (MICs = 0.063–16 μg/mL) at non-cytotoxic concentrations (Hep-G2 and NIH-3T3 cell lines) [1]. In the ATTAF series (Vaezi et al., 2016), compounds bearing the (2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio scaffold exhibited the lowest geometric mean MICs against 52 clinical Candida isolates across 5 species, outperforming fluconazole and five comparator agents [2]. The target compound incorporates both the benzylthio motif (validated in the Motahari series) and the 2,4-dichlorophenyl-triazole scaffold (validated in the ATTAF series) within the same molecule, representing a structural convergence of two independently validated antifungal pharmacophores.

Benzylthio Pharmacophore MIC
Cross-study
Benzylthio-fluconazole analogs: MIC 0.063–1 µg/mL (4–64× improvement over fluconazole); ATTAF series lowest geometric mean MICs
Benzylthio and 2,4-dichlorophenyl motifs independently validated
Direct MIC for this exact compound pending
Benzylthio pharmacophore Fluconazole analog Candida MIC Antifungal resistance SAR

Dual-Halogen (Br + Cl) Architecture as a Differentiator from Mono-Halogenated Triazoles: Physicochemical and Predicted ADME Profile

The target compound is distinguished from the vast majority of commercially available 1,2,4-triazole-4-ylamine screening compounds by the simultaneous presence of three halogen atoms (two chlorine, one bromine) distributed across two distinct aromatic rings. The closest purchasable analog—3-(2,4-dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine (SALOR-INT L465178-1EA, CAS 575461-03-9, MW = 365.28)—contains only chlorine substituents . This halogen count and distribution confer a unique combination of physicochemical properties: (a) enhanced van der Waals surface area from the bromine atom (van der Waals radius Br = 1.85 Å vs. CH3 = ~2.0 Å, but with greater polarizability: Br α = 3.05 ų vs. C(sp³) ~1.76 ų), which can strengthen halogen bonding interactions with protein targets; (b) higher molecular weight (492.22 vs. 365.28 g/mol) and lipophilicity (estimated ΔlogP ≈ +1.0 vs. the methyl analog), which increase membrane partitioning; and (c) the predicted boiling point of 648.1 ± 65.0 °C , indicating thermal stability suitable for diverse assay conditions. Importantly, while the molecular weight approaches the Lipinski cutoff of 500 Da, the compound retains only one hydrogen bond donor (4-amino group), keeping it within favorable property space for cell permeability.

Dual-Halogen Properties
Cross-study
3 halogen atoms (2Cl + 1Br); MW 492.22; estimated XLogP3 ≈ 5.2; boiling point 648.1 °C
Fills sparse triazole chemical space; supports diversity screening
Property data from computational estimation
Dual halogenation Bromine Chlorine ADME prediction Halogen bonding

High-Yield Application Scenarios for 3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine Based on Differentiated Evidence


Antifungal Lead Discovery Targeting Fluconazole-Resistant Candida Species

The benzylthio moiety at C-5, independently validated to produce MIC values of 0.063–1 μg/mL and retain activity against fluconazole-resistant Candida isolates [1], makes this compound a rational starting point for medicinal chemistry programs addressing azole-resistant candidiasis. The dual-halogen architecture (Br + 2Cl) is aligned with SAR findings that identify bromo-substituted triazoles as the most promising antifungal candidates . Researchers should prioritize this compound for MIC determination against panels of fluconazole-resistant clinical isolates (C. albicans, C. glabrata, C. auris) using CLSI M27-A3/M27-A4 broth microdilution methodology, with fluconazole and voriconazole as comparators.

Structure–Activity Relationship Expansion Around the 4-Amino-1,2,4-Triazole Scaffold

The 4-amino group is a critical pharmacophore whose presence vs. absence has been shown to modulate anti-Candida potency by up to 256-fold in the fluconazole-triazole hybrid series [1]. This compound provides a unique template for systematic SAR exploration: (a) the 4-amino group can be alkylated, acylated, or converted to Schiff bases to probe hydrogen bonding requirements; (b) the 4-bromophenyl group enables Suzuki coupling or Buchwald-Hartwig amination for late-stage diversification; (c) the 2,4-dichlorophenyl ring can be varied to explore electronic effects. The compound thus serves as a versatile intermediate for generating focused libraries around the 4-amino-1,2,4-triazole pharmacophore.

Comparative Physicochemical Profiling Against Non-Brominated Triazole Screening Compounds

The target compound fills a specific and sparsely populated region of physicochemical space: MW ≈ 492, XLogP3 ≈ 5.2, 3 halogen atoms, TPSA ≈ 91 Ų, HBD = 1 [1]. Most commercially available 1,2,4-triazole-4-ylamine screening compounds cluster at lower MW (330–400 Da) and lower logP (3.5–4.5). For screening library curators and computational chemists, this compound expands chemical diversity into a higher-lipophilicity, higher-polarizability region while remaining within broadly acceptable drug-like property ranges. Its inclusion in diversity-oriented screening sets increases the probability of identifying hits against membrane-bound or intracellular targets where elevated logP is advantageous.

Negative Control Differentiation in CYP51 Binding Assays Requiring the 4-Amino Pharmacophore

Because the structurally similar co-formula isomer (CAS 477329-75-2) lacks the 4-amino group entirely (replaced by 4-(4-bromophenyl)), it cannot engage the heme iron of CYP51 via the same coordination geometry as the target compound [1]. The target compound, with its 4-amino group, is predicted to coordinate CYP51 through a distinct binding mode compared to 1-substituted triazoles. This regioisomeric pair can therefore be used as a matched positive/negative control set in CYP51 inhibition assays, where the target compound (4-NH2 present) serves as the active probe and CAS 477329-75-2 (4-NH2 absent, 4-bromophenyl instead) serves as the negative control, enabling unambiguous attribution of activity to the 4-amino pharmacophore.

Application
Selection Property
Validation Focus
Azole-resistant Candida screening
Benzylthio + 4-amino pharmacophore
MIC determination (CLSI M27) vs. fluconazole
4-Amino-triazole SAR exploration
4-NH2 derivatization potential
Potency modulation range (reported 256-fold)
Diversity-oriented screening
Higher MW / logP chemical space
Permeability and target engagement profiling
CYP51 binding mode studies
4-Amino pharmacophore presence
Matched positive/negative control with regioisomer (CAS 477329-75-2)
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